molecular formula C8H10BrNO B1358712 3-Bromo-2-propoxypyridine CAS No. 760207-92-9

3-Bromo-2-propoxypyridine

Cat. No.: B1358712
CAS No.: 760207-92-9
M. Wt: 216.07 g/mol
InChI Key: VURGFTJAQHGGOM-UHFFFAOYSA-N
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Description

3-Bromo-2-propoxypyridine is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, characterized by the presence of a bromine atom at the third position and a propoxy group at the second position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-propoxypyridine can be synthesized through several methods. One common approach involves the bromination of 2-propoxypyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-propoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-propoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-propoxypyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling reactions, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-propoxypyridine is unique due to the presence of the propoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

3-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGFTJAQHGGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626650
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760207-92-9
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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